REACTION_CXSMILES
|
[CH:1]12[CH2:12][CH2:11][CH:8]([CH:9]=[CH:10]1)[CH:7]1[CH:2]2[CH:3](O)[CH:4]=[CH:5][CH:6]1O.O=P(Cl)(Cl)Cl>N1C=CC=CC=1>[CH:8]12[CH2:11][CH2:12][CH:1]([CH:10]=[CH:9]1)[C:2]1[C:7]2=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
C12C3C(C=CC(C3C(C=C1)CC2)O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 days at rt before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
was quenched by careful addition of ice
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with Hept (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with H2O, 15% HCl solution and again with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C12C3=CC=CC=C3C(C=C1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |